molecular formula C21H31N3O3 B5904951 N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide

N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide

Cat. No. B5904951
M. Wt: 373.5 g/mol
InChI Key: LLFMGZMCVLEZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide, also known as ADM, is a novel compound that has gained considerable attention in the field of scientific research. ADM is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and insulin secretion. ADM has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus and other metabolic disorders.

Mechanism of Action

N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide exerts its pharmacological effects by inhibiting the activity of DPP-IV, an enzyme that plays a crucial role in glucose metabolism and insulin secretion. DPP-IV is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory peptide (GIP), which stimulate insulin secretion and reduce glucagon secretion. By inhibiting DPP-IV, N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide increases the levels of GLP-1 and GIP, leading to improved glucose metabolism and insulin secretion.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has also been studied for its potential anti-inflammatory and anti-oxidant effects. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has been shown to reduce oxidative stress and inflammation in animal models of metabolic disorders. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has also been shown to improve lipid metabolism and reduce liver fat accumulation in animal models of non-alcoholic fatty liver disease (NAFLD).

Advantages and Limitations for Lab Experiments

N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has several advantages for scientific research. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide is readily available and has been optimized for high yield and purity. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has also been extensively studied for its pharmacological effects and potential therapeutic applications. However, N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide also has some limitations for scientific research. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide is a relatively new compound, and its long-term safety and efficacy have not been fully established. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide is also a potent inhibitor of DPP-IV, which may have off-target effects on other physiological processes.

Future Directions

N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has several potential future directions for scientific research. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide may be further studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus and other metabolic disorders. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide may also be studied for its potential anti-inflammatory and anti-oxidant effects in the context of other diseases such as cardiovascular disease and neurodegenerative diseases. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide may also be studied for its potential effects on gut microbiota and the gut-brain axis. Further research is needed to fully understand the pharmacological effects and potential therapeutic applications of N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide.

Synthesis Methods

The synthesis of N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide involves several steps, starting with the preparation of 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid, which is then converted to the corresponding amide derivative. The amide is then reacted with N-1-adamantylamine to yield N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide. The synthesis of N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has been optimized for high yield and purity, making it readily available for scientific research.

Scientific Research Applications

N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus and other metabolic disorders. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has also been studied for its potential anti-inflammatory and anti-oxidant effects. N-1-adamantyl-N'-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]malonamide has been shown to reduce oxidative stress and inflammation in animal models of metabolic disorders.

properties

IUPAC Name

N'-(1-adamantyl)-N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c25-18(22-11-16-6-20(27)24(12-16)17-1-2-17)7-19(26)23-21-8-13-3-14(9-21)5-15(4-13)10-21/h13-17H,1-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFMGZMCVLEZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)CNC(=O)CC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.